5-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on the biphenyl structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Substituents: The chloro, fluoro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, fluorination using fluorine gas or a fluorinating agent like Selectfluor, and methoxylation using methanol in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of 5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 5-Chloro-2’-fluoro-5’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: 5-Methoxy-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy groups contribute to the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The biphenyl structure provides a rigid framework that enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2’-fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Chloro-2’-fluoro-5’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
5-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and methoxy groups in the biphenyl structure enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKLKZHTTUGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690143 |
Source
|
Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-67-5 |
Source
|
Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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